

A Comparative Guide to the Crystal Structure of Brominated t-Butyl Benzaldehydes

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Compound of Interest

Compound Name: 3-Bromo-5-t-butyl-2-fluorobenzaldehyde

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An analysis of **3-Bromo-5-t-butyl-2-fluorobenzaldehyde** in the context of its hydroxylated analogue.

While a definitive crystal structure for **3-Bromo-5-t-butyl-2-fluorobenzaldehyde** is not publicly available in crystallographic databases, a comprehensive analysis can be conducted through a comparative study with its close structural analogue, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. The experimental data from this analogue provides significant insights into the expected molecular geometry, crystal packing, and intermolecular interactions that would be characteristic of the target fluoro-compound. This guide presents the detailed crystallographic data for the hydroxylated counterpart and outlines the standard experimental procedures for such an analysis.

Comparative Crystal Structure Data

The crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde has been determined by single-crystal X-ray diffraction.^{[1][2]} The key crystallographic parameters are summarized in the table below. It is anticipated that **3-Bromo-5-t-butyl-2-fluorobenzaldehyde** would exhibit a similar crystal system, likely monoclinic, with comparable unit cell dimensions, influenced by the substitution of the hydroxyl group with a fluorine atom.

Parameter	3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
Formula	C ₁₁ H ₁₃ BrO ₂
Molecular Weight	257.11 g/mol [1][2]
Crystal System	Orthorhombic[1][2]
Space Group	Pbca[2]
Unit Cell Dimensions	a = 9.9727 (19) Å, b = 12.174 (2) Å, c = 18.558 (3) Å[1][2]
Volume	2253.0 (7) Å ³ [1][2]
Z	8[1][2]
Temperature	293 K[1][2]
Radiation	Mo Kα (λ = 0.71073 Å)[2]
Density (calculated)	1.516 Mg m ⁻³ [2]
Absorption Coefficient (μ)	3.62 mm ⁻¹ [1][2]
Final R indices [I>2σ(I)]	R ₁ = 0.056, wR ₂ = 0.162[1][2]

Structural Insights from the Analogue

In the crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, the molecule's conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen.[1][2] All non-hydrogen atoms, with the exception of the methyl groups of the t-butyl substituent, are nearly coplanar.[1][2] For **3-Bromo-5-t-butyl-2-fluorobenzaldehyde**, while a classical hydrogen bond would be absent, the fluorine atom's high electronegativity would still influence the local electronic environment and could participate in other intermolecular interactions, such as halogen-halogen interactions, which are known to play a role in the stability of crystal structures of related compounds.

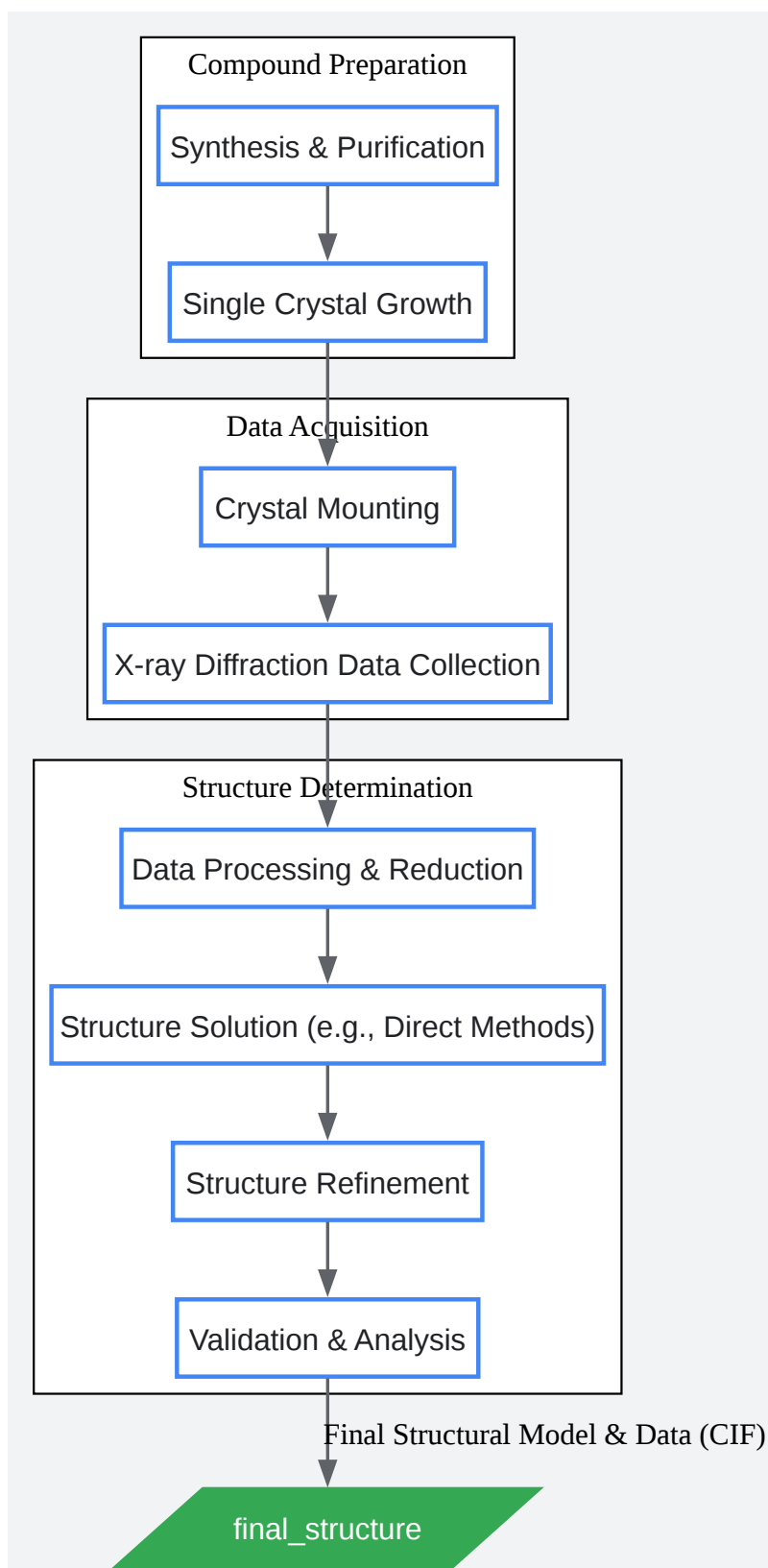
Experimental Protocols

The determination of the crystal structure for a small molecule like 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde typically follows a standardized workflow.

1. **Synthesis and Crystallization:** The compound is first synthesized and then purified. For 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, this involves the bromination of 5-tert-butyl-2-hydroxybenzaldehyde. Single crystals suitable for X-ray diffraction are then grown, often by slow evaporation of a solvent from a saturated solution of the compound.
2. **X-ray Data Collection:** A suitable single crystal is mounted on a diffractometer. For the reference compound, data was collected on a Bruker SMART APEXII area-detector diffractometer.^[1] The crystal is maintained at a constant temperature (293 K in this case) and irradiated with monochromatic X-rays (Mo K α radiation).^{[1][2]} A series of diffraction images are collected as the crystal is rotated.
3. **Data Processing and Structure Solution:** The collected diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections. The structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . In the case of the reference compound, this refinement led to a final R-factor of 0.056.^{[1][2]}

Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is outlined below.



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References

- 1. 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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Phone: (601) 213-4426

Email: info@benchchem.com